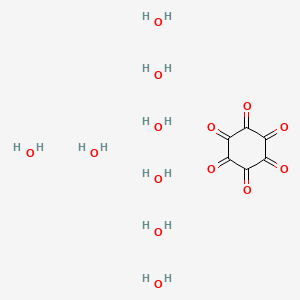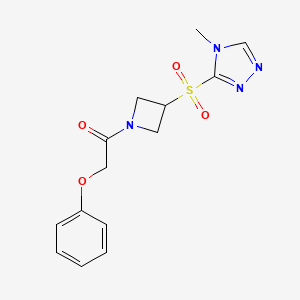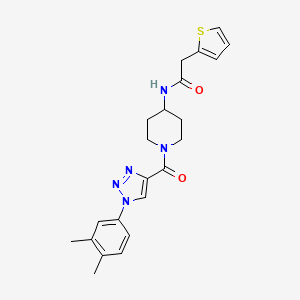![molecular formula C19H19ClN2O4 B2814695 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 2034330-40-8](/img/structure/B2814695.png)
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is also known as PF-06815345 . It is a liver-targeted, orally available prodrug, which is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug selectively inhibits PCSK9 protein synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a 3-chloropyridin-4-yl group, a piperidin-1-yl group, and a 2,3-dihydrobenzo[b][1,4]dioxin-2-yl group .Chemical Reactions Analysis
The compound is a prodrug, meaning it undergoes a chemical reaction in the body to produce its active form. Specifically, it is converted by liver carboxyesterase (CES1) to its zwitterionic active drug .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study focused on synthesizing new pyridine derivatives and evaluating their antimicrobial activity. The research involved the preparation of amide derivatives through a series of chemical reactions, with one of the compounds being structurally related to the specified compound. These synthesized compounds exhibited variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural and Theoretical Analysis
Another study detailed the synthesis, characterization, and structural analysis of a compound structurally similar to the specified molecule. The research included single-crystal X-ray diffraction studies, which revealed the molecular conformation and interactions within the crystal structure. Additionally, theoretical calculations such as density functional theory (DFT) were employed to optimize structural coordinates and evaluate electronic parameters, providing insights into the molecular properties and stability of the compound (Karthik et al., 2021).
Bioactivity and Molecular Docking
Research on related substances of iloperidone, including the synthesis of compounds with structural similarities, aimed at quality control and understanding the chemical properties of these molecules. The study underscores the importance of structural characterization in the development of pharmacologically relevant compounds (Jiangxi, 2014).
Antiproliferative Activity
A novel compound exhibiting antiproliferative activity was synthesized and characterized. Structural elucidation was conducted using various spectroscopic techniques, and the antiproliferative potential was evaluated, indicating the compound's possible therapeutic applications (Prasad et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c20-14-11-21-8-5-15(14)25-13-6-9-22(10-7-13)19(23)18-12-24-16-3-1-2-4-17(16)26-18/h1-5,8,11,13,18H,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJXBZPXCFOGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2814615.png)
![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B2814616.png)


![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2814619.png)
![N-(3-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2814620.png)


![2-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2814628.png)



methoxy]carbonyl})amino}acetic acid](/img/structure/B2814635.png)